Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
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Overview
Description
Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection to the amino group, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-a-(Boc-amino)-1-cyclohexene-1-propanoic acid
- 1-(Boc-amino)cyclopropanecarboxylic acid
- 4-(N-BOC-amino)phenylboronic acid
Uniqueness
Boc-(s)-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its biphenyl structure, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective reactivity.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-8-7-11-17(12-15)16-9-5-4-6-10-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
XOBPRXNGISDXRY-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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